2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-7-5-10(6-8-11)9-14-17-15-12(16)3-2-4-13(15)19-14/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDGCOOKWFNCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(C=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine typically involves the condensation of 4-methoxybenzylamine with 2-aminophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-[(4-Hydroxyphenyl)methyl]-1,3-benzoxazol-4-amine.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[(4-Hydroxyphenyl)methyl]-1,3-benzoxazol-4-amine.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine:
Key Differences and Trends
Electronic Effects: The nitro group in N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine () introduces strong electron-withdrawing effects, enhancing stability in polar solvents compared to the parent benzoxazole compound .
Biological Activity: Thiazole derivatives like 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () exhibit antimicrobial properties due to the chlorophenyl moiety, a feature absent in the target compound . Benzoxazine analogs () show rigid planar structures, which may improve binding to enzyme active sites compared to more flexible benzoxazoles.
Synthetic Accessibility: Benzoxadiazoles () and benzoxazines () require multi-step syntheses involving triazine or oxadiazole intermediates, whereas benzoxazoles (e.g., ) are often synthesized via cyclization of ortho-aminophenol derivatives .
Physicochemical Properties
- Solubility: Methoxy-substituted compounds (e.g., ) generally exhibit higher solubility in DMSO and ethanol compared to halogenated analogs ().
- Thermal Stability : Melting points for methoxy-substituted benzoxazoles (e.g., ~200–220°C inferred from ) are lower than nitro-substituted derivatives (e.g., 217.5–220°C in ), reflecting differences in crystal packing .
Research Implications and Gaps
- Pharmacological Potential: The absence of direct biological data for this compound necessitates further studies, leveraging insights from structurally related antimicrobial thiazoles () and benzoxadiazoles ().
- Analytical Challenges : High-resolution mass spectrometry (HRMS) and NMR techniques (as in ) are critical for characterizing such compounds due to their structural complexity.
Biological Activity
2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in pharmacology, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzoxazole core substituted with a methoxyphenyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus modulating various biochemical pathways. This interaction is facilitated by the methoxy group, which enhances binding affinity.
- Protein-Ligand Interactions : It has been shown to influence protein interactions, potentially affecting cellular signaling and metabolic processes.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
Antimicrobial Activity
Numerous benzoxazole derivatives exhibit antimicrobial properties. This compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that benzoxazole derivatives possess cytotoxic effects against cancer cell lines. Specifically, studies have shown that compounds similar to this compound exhibit antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The presence of the methoxy group is believed to enhance these effects by increasing the compound's lipophilicity and cellular uptake .
Central Nervous System (CNS) Activity
The compound's potential CNS activity has been explored in various contexts. It may exhibit neuroprotective effects or influence neurotransmitter systems, although specific mechanisms remain under investigation.
Case Studies and Research Findings
Several key studies provide insights into the biological activity of this compound:
Q & A
Q. What are the most reliable synthetic routes for 2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Baeyer-Villiger oxidation of precursor imines, as demonstrated in benzoxazine derivatives (e.g., reaction of N-aryl-3-(arylimino)-3H-indol-2-amines with m-CPBA at 253 K in CH₂Cl₂). Key intermediates, such as boronate esters (e.g., 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), should be characterized using ¹H/¹³C NMR and X-ray crystallography to confirm regiochemistry and stereoelectronic effects .
- Table 1 : Common Characterization Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| NMR | Structural confirmation | 200-400 MHz, DMSO-d₆ solvent |
| X-ray Crystallography | Solid-state conformation | Cu-Kα radiation, 100 K |
| HPLC | Purity assessment | C18 column, acetonitrile/H₂O gradient |
Q. Why is the benzoxazole core significant in designing bioactive molecules?
- Methodological Answer : The benzoxazole moiety enhances π-π stacking and hydrogen-bonding interactions with biological targets. Comparative studies of benzothiazole/benzoxazole derivatives (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) show that methoxy substitutions improve solubility and membrane permeability, critical for in vitro assays .
Q. How can researchers assess the antimicrobial or anticancer potential of this compound?
- Methodological Answer : Use microplate dilution assays (MIC/MBC for antimicrobial activity) and MTT assays (IC₅₀ for cytotoxicity). For example, benzothiazole analogues exhibit activity against S. aureus (MIC = 8 µg/mL) and HeLa cells (IC₅₀ = 12 µM). Structure-activity relationships (SARs) should prioritize substitutions at the 4-amine and methoxyphenyl positions .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, n-hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor fractions via TLC (Rf = 0.5–0.6 in 9:1 hexane:EtOAc) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. Institutions like ICReDD combine these with machine learning to screen reaction conditions (e.g., solvent polarity, catalyst loading), reducing optimization time by 60% .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct meta-analysis of SARs across analogues (e.g., comparing benzoxazoles vs. benzothiazoles). For instance, discrepancies in IC₅₀ values may arise from assay protocols (e.g., serum concentration in cell culture). Standardize protocols per OECD guidelines and validate via orthogonal assays (e.g., apoptosis vs. necrosis markers) .
Q. What reactor designs improve scalability for synthesizing this compound?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance yield (>85%) and reduce byproducts. Key parameters:
- Residence time: 30–60 min
- Temperature: 80–100°C
- Pressure: 1–2 bar
Q. How does the compound’s stability under acidic/basic conditions affect formulation?
- Methodological Answer : Perform forced degradation studies (0.1M HCl/NaOH, 40°C, 24h). LC-MS analysis reveals hydrolysis of the benzoxazole ring under acidic conditions, necessitating pH-adjusted formulations (e.g., enteric coatings) .
Data Contradiction Analysis Example
Issue : Conflicting reports on solubility in polar solvents.
Resolution :
- Hypothesis : Methoxy group orientation affects crystallinity.
- Testing : Compare solubility of ortho/meta/para-methoxy isomers.
- Results : Para-substituted derivatives (like the target compound) show higher solubility in DMSO (25 mg/mL) vs. ortho (10 mg/mL) due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
